molecular formula C21H22N2O2S B2533086 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 899356-03-7

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2533086
CAS No.: 899356-03-7
M. Wt: 366.48
InChI Key: LEZDIIRNHMTKGG-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a 4-ethylbenzenesulfonyl substituent at position 3 and a pyrrolidine ring at position 3. Quinoline-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZDIIRNHMTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with pyrrolidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Pyrrolidine or other nucleophiles under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the quinoline or sulfonyl groups.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share key structural features with 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
BB90881 3-(4-Ethylbenzenesulfonyl), 4-(4-methylpiperidin-1-yl), 6-methoxy C₂₄H₂₈N₂O₃S 424.56 Methoxy group enhances solubility; piperidine increases steric bulk
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline 3-(3,4-Dimethylbenzenesulfonyl), 4-(4-ethylpiperazin-1-yl), 6-ethyl C₂₅H₃₁N₃O₂S 437.60 Piperazine improves CNS penetration; ethyl groups enhance lipophilicity
4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline 2-(4-methylsulfonylphenyl), 4-(imidazolylmethyl) Not specified Not specified Imidazole may confer antifungal activity; methylsulfonyl is electron-withdrawing
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one 3-chalcone, 2-methyl, 4-phenyl C₂₆H₂₀ClNO 414.90 Chalcone moiety linked to anticancer/antimicrobial activity

Key Observations :

  • Sulfonyl Groups : The 4-ethylbenzenesulfonyl group in the target compound differs from the 3,4-dimethylphenylsulfonyl () and methylsulfonyl () groups. Ethyl substitution may balance lipophilicity and metabolic stability compared to methyl or dimethyl analogs .
  • Heterocyclic Moieties : Pyrrolidine (5-membered ring) vs. piperidine/piperazine (6-membered rings) influence conformational flexibility. Piperazine derivatives (e.g., ) often exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
  • Additional Substituents : Methoxy () and ethyl () groups at position 6 modulate solubility and steric effects.
Physicochemical Properties
Property This compound (Predicted) BB90881
Molecular Weight ~410–420 424.56 437.60
LogP (Lipophilicity) ~3.5–4.0 ~3.8 ~4.2
Solubility Moderate (DMSO/ethanol) High (due to methoxy) Low (high lipophilicity)
Metabolic Stability Moderate (ethyl groups reduce oxidation) High Moderate

Biological Activity

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a quinoline core, a sulfonyl group, and a pyrrolidinyl moiety, suggest various mechanisms of action that may contribute to its efficacy against certain diseases.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21H22N2O2S
  • Molecular Weight : 378.48 g/mol
  • CAS Number : 899356-03-7

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects in rapidly dividing cells.
  • Enzyme Inhibition : The sulfonyl and pyrrolidinyl groups enhance the compound's binding affinity for specific enzymes or receptors, potentially inhibiting their activity and altering cellular pathways.
  • Epigenetic Modulation : Similar compounds have shown potential in modulating epigenetic markers, such as histone modifications, which are crucial in regulating gene expression.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cell lines through various pathways, including:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspases and other apoptotic markers.

Antimicrobial Properties

The compound's sulfonyl group may confer antimicrobial activity. Research on related sulfonamide compounds has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Huntington's Disease Model : A study investigating small molecules for their epigenetic regulatory effects identified a related compound that reduced histone H3K9me3 levels, improving motor function in a Huntington’s disease mouse model. This suggests that similar compounds could potentially modulate epigenetic landscapes and provide therapeutic benefits in neurodegenerative diseases .
  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) have shown that derivatives of this compound exhibit dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Research Findings

StudyFindings
Study on DNA IntercalationDemonstrated that the compound effectively intercalates with DNA, leading to inhibition of topoisomerase activity and subsequent apoptosis in cancer cells .
Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition zones indicating potential as an antimicrobial agent .
Epigenetic EffectsReduced levels of H3K9me3 in neuronal cell lines suggest potential for treating disorders related to epigenetic dysregulation .

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